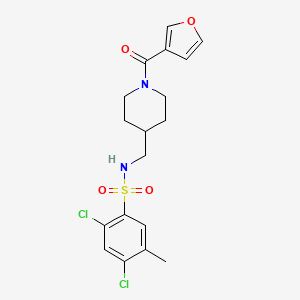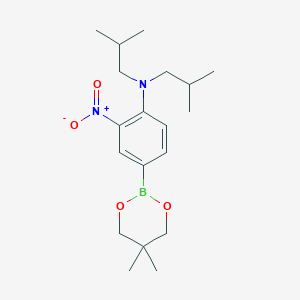![molecular formula C26H31N5O2S B2477560 1-(3-(4-Benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-on CAS No. 1185107-47-4](/img/structure/B2477560.png)
1-(3-(4-Benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 1-(3-(4-Benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-on, mit Fokus auf sechs einzigartige Anwendungen:
Antituberkulosemittel
Diese Verbindung hat sich als potenzielles Antituberkulosemittel gezeigt. Sie zielt auf das Enzym Decaprenylphosphoryl-β-D-Ribose 2′-Oxidase (DprE1) ab, das für die Biosynthese der Mykobakterien-Zellwand unerlässlich ist. Die Hemmung dieses Enzyms stört die Zellwandbildung und führt zum Absterben von Mycobacterium tuberculosis, einschließlich arzneimittelresistenter Stämme .
Antikrebsmittel
Forschungen haben gezeigt, dass Derivate dieser Verbindung Apoptose in Krebszellen induzieren können. Insbesondere wurde festgestellt, dass sie die Tubulinpolymerisation hemmt, die für die Zellteilung unerlässlich ist. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Neuroprotektive Mittel
Die Verbindung wurde auf ihre potenziellen neuroprotektiven Wirkungen untersucht. Sie wirkt als Inhibitor des Glycintransporters 1 (GlyT1), der an der Regulation der Glycinkonzentration im Gehirn beteiligt ist. Durch die Hemmung von GlyT1 kann sie die Glycin-vermittelte Neurotransmission verbessern, was bei der Behandlung neurologischer Erkrankungen wie Schizophrenie von Vorteil ist .
Antifungalmittel
Forschungen haben auch die antifungalen Eigenschaften dieser Verbindung untersucht. Es wurde festgestellt, dass sie das Wachstum verschiedener Pilzpathogene hemmt, indem sie die Synthese ihrer Zellwand stört oder in wichtige Stoffwechselwege eingreift.
Diese Anwendungen unterstreichen das vielfältige Potenzial von this compound in der wissenschaftlichen Forschung und Arzneimittelentwicklung. Wenn Sie spezielle Fragen haben oder weitere Informationen zu einer dieser Anwendungen benötigen, zögern Sie bitte nicht, zu fragen!
Synthese und Struktur-Wirkungsbeziehungen einer neuen Klasse von Oxadiazolen, die DprE1 als Antituberkulosemittel anvisieren Design und Synthese von substituierten (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)(Piperazin-1-yl)methanon-Konjugaten: Untersuchung ihrer Apoptose-induzierenden Fähigkeit und Tubulinpolymerisationshemmung [Entdeckung von 4-Benzoylpiperidin und 3-(Piperidin-4-yl)benzod
Wirkmechanismus
Target of Action
The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and important for virulence in the host .
Mode of Action
The compound interacts with DprE1, leading to mutations in the enzyme . This interaction disrupts the normal function of DprE1, affecting the biogenesis of the mycobacterial cell wall .
Biochemical Pathways
The disruption of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . mAGP is a major component of the mycobacterial cell wall, and its disruption can lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages .
Result of Action
The result of the compound’s action is the death of the bacteria due to the disruption of the mAGP biogenesis pathway . This leads to the breakdown of the mycobacterial cell wall, causing the bacteria to lose its protective barrier and eventually die .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of certain proteins can affect the binding of the compound to its target . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
12-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-2-3-14-30-25(33)24-21(13-17-34-24)31-22(27-28-26(30)31)9-10-23(32)29-15-11-20(12-16-29)18-19-7-5-4-6-8-19/h4-8,13,17,20H,2-3,9-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVABUOCWCBFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2477477.png)
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/new.no-structure.jpg)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2477483.png)
![1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2477490.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)
![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)
![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)
